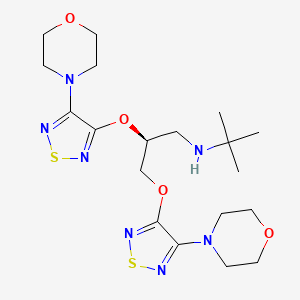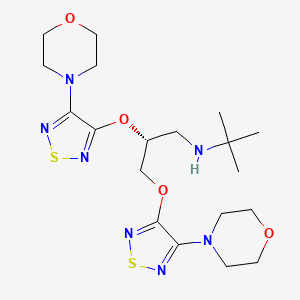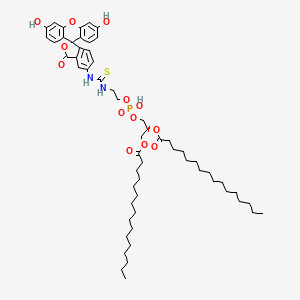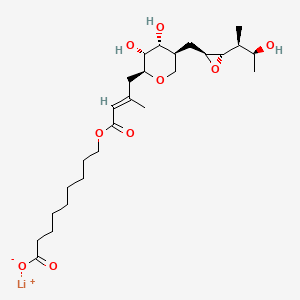
rac-1-Stearoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-1-Stearoyl-3-chloropropanediol-d5”, also known as “Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester”, is a biochemical reagent . It is a stable isotope labelled compound with a molecular formula of C21H36D5ClO3 and a molecular weight of 382.03 . It is categorized under Fatty acyls and Lipids .
Molecular Structure Analysis
The molecular structure of “rac-1-Stearoyl-3-chloropropanediol-d5” is defined by its molecular formula, C21H36D5ClO3 . Unfortunately, the specific structural diagram is not provided in the search results.Physical And Chemical Properties Analysis
“rac-1-Stearoyl-3-chloropropanediol-d5” has a molecular weight of 382.03 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Analytical Methodologies in Food Safety and Quality
- Gas Chromatography-Mass Spectrometry (GC-MS) for Food Contaminants : Research highlighted the use of GC coupled with MS for quantifying fatty acid esters of 2-Chloro-1,3-propandiol, 3-Chloro-1,2-propanediol, and glycidol in oil, utilizing internal standards like 3-MCPD-ester-d5 and rac-1,2-bis-palmitoyl-3-chloropropanediol-d5, indicating the compound's relevance in ensuring food safety and quality (Le Thanh et al., 2019).
- High-Performance Liquid Chromatography (HPLC) for Oil Samples : A novel HPLC method was developed for measuring 3-chloropropane-1,2-diol fatty acid esters in oil samples, with rac-1-Stearoyl-3-chloropropanediol-d5 being used as a reference standard, highlighting its utility in the precise quantification of these compounds (Hongru et al., 2014).
Food Product Analysis
- Isotope Dilution GC–MS for Chloropropanols in Food Products : The study presented a method for determining 3-monochloropropanediol and 1,3-dichloropropanol in food products, using deuterated internal standards, which underscores the compound's role in accurate and sensitive food product analysis (Abu-El-Haj et al., 2007).
- LC-MS/MS for Acrylamide in Processed Foods : The improved LC-MS/MS method for acrylamide determination in processed foods used d5-3-chloropropanediol as a recovery standard, illustrating the compound's relevance in enhancing the quality of food safety analyses (Kim et al., 2007).
Environmental and Chemical Analysis
- Determination of Chloropropanols in Paperboard Food Packaging : The compound's utility was demonstrated in the development of an improved method for determining chloropropanols in paper-type food packaging, where it was used as an internal standard, reflecting its significance in environmental safety and compliance (Mezouari et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of rac-1-Stearoyl-3-chloropropanediol-d5 can be achieved through a multi-step process involving the protection of functional groups, selective chlorination, and deprotection of the protected groups.", "Starting Materials": [ "Stearic acid", "3-chloropropanediol-d5", "N,N-Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Triethylamine (TEA)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium sulfate (Na2SO4)", "Petroleum ether" ], "Reaction": [ "Protection of stearic acid carboxylic acid group with dimethylformamide dimethyl acetal (DDA) in the presence of catalytic p-toluenesulfonic acid (PTSA) in DCM.", "Reaction of the protected stearic acid with thionyl chloride (SOCl2) and triethylamine (TEA) in DCM to form the corresponding acid chloride.", "Reaction of the acid chloride with 3-chloropropanediol-d5 in the presence of diisopropylethylamine (DIPEA) in DMF to form the protected rac-1-Stearoyl-3-chloropropanediol-d5.", "Deprotection of the DDA group using methanol and sodium bicarbonate (NaHCO3) in DCM to obtain rac-1-Stearoyl-3-chloropropanediol-d5.", "Purification of the crude product by washing with water, drying with sodium sulfate (Na2SO4), and recrystallization from petroleum ether." ] } | |
Numéro CAS |
1795785-84-0 |
Nom du produit |
rac-1-Stearoyl-3-chloropropanediol-d5 |
Formule moléculaire |
C21H41ClO3 |
Poids moléculaire |
382.037 |
Nom IUPAC |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,23H,2-19H2,1H3/t20-/m1/s1/i18D2,19D2,20D |
Clé InChI |
FNBUARDMABVKGD-UFLVOREESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonymes |
Octadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Stearic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d5 1-Stearate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)






![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)